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molecular formula C8H7BrN4O B8342002 N-(4-Amino-6-bromo-5-cyano-pyridin-2-yl)-acetamide

N-(4-Amino-6-bromo-5-cyano-pyridin-2-yl)-acetamide

Cat. No. B8342002
M. Wt: 255.07 g/mol
InChI Key: MQLNKRSGBZMICH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07888374B2

Procedure details

4,6-Diamino-2-bromo-nicotinonitrile (100 mg, 0.47 mmol) was dissolved in 1.0 mL of anhydrous pyridine. AcCl (225 μL, 2.35 mmol) was dropped in slowly. The resulting mixture was shaken overnight at ambient temperature. Water (5 mL) was added to the mixture mixture. The resulting brown solid was collected through filtration, washed with cold water, and dried in a vacuum oven to provide the title compound (100 mg, 83%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
225 μL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]#[N:9])=[C:6]([Br:10])[N:5]=[C:4]([NH2:11])[CH:3]=1.[C:12](Cl)([CH3:14])=[O:13].O>N1C=CC=CC=1>[NH2:1][C:2]1[C:7]([C:8]#[N:9])=[C:6]([Br:10])[N:5]=[C:4]([NH:11][C:12](=[O:13])[CH3:14])[CH:3]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
NC1=CC(=NC(=C1C#N)Br)N
Name
Quantity
1 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
225 μL
Type
reactant
Smiles
C(=O)(C)Cl
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was shaken overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting brown solid was collected through filtration
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=CC(=NC(=C1C#N)Br)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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